Mononitrato de isosorbida

Descripción general

Descripción

El mononitrato de isosorbida es un nitrato orgánico con propiedades vasodilatadoras, utilizado principalmente en la prevención y el tratamiento de la angina de pecho causada por la enfermedad de las arterias coronarias . Es un metabolito activo del dinitrato de isosorbida y funciona relajando los músculos lisos de las arterias y venas, predominantemente venas, para reducir la precarga cardíaca .

Aplicaciones Científicas De Investigación

El mononitrato de isosorbida tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza como compuesto modelo para estudiar reacciones de nitración y los efectos de los disolventes sobre la morfología cristalina . En biología y medicina, se utiliza ampliamente por sus propiedades vasodilatadoras para tratar afecciones como la angina de pecho y la insuficiencia cardíaca . En la industria farmacéutica, se utiliza para desarrollar formulaciones de liberación prolongada para una mejor adherencia del paciente .

Mecanismo De Acción

El mononitrato de isosorbida actúa como un profármaco para el óxido nítrico, un potente gas vasodilatador que se libera cuando el fármaco se metaboliza . El óxido nítrico activa la guanilato ciclasa en el músculo liso, aumentando los niveles de monofosfato cíclico de guanosina (cGMP), lo que lleva a la desfosforilación de las cadenas ligeras de miosina y la relajación del músculo liso . Esto da como resultado una reducción de la demanda de oxígeno cardíaco al disminuir la precarga y reducir modestamente la poscarga .

Análisis Bioquímico

Biochemical Properties

Isosorbide mononitrate plays a crucial role in biochemical reactions by acting as a nitric oxide donor. Nitric oxide is a potent vasodilator that relaxes vascular smooth muscles. The compound interacts with various enzymes and proteins, including guanylate cyclase, which is activated by nitric oxide. This activation leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in smooth muscle relaxation . Additionally, isosorbide mononitrate interacts with hemoglobin and other heme-containing proteins, facilitating the release of nitric oxide .

Cellular Effects

Isosorbide mononitrate influences various cellular processes, particularly in vascular smooth muscle cells. It induces vasodilation by increasing cGMP levels, which in turn reduces intracellular calcium concentrations, leading to muscle relaxation . This compound also affects cell signaling pathways, including the nitric oxide-cGMP pathway, which plays a significant role in regulating vascular tone and blood pressure . Furthermore, isosorbide mononitrate can impact gene expression by modulating the activity of transcription factors involved in the response to nitric oxide .

Molecular Mechanism

The molecular mechanism of isosorbide mononitrate involves its conversion to nitric oxide, which then activates guanylate cyclase in vascular smooth muscle cells . This activation increases cGMP levels, leading to the relaxation of smooth muscles. The binding of nitric oxide to the heme moiety of guanylate cyclase is a critical step in this process . Additionally, isosorbide mononitrate may inhibit or activate other enzymes involved in nitric oxide metabolism, further influencing its effects on vascular tone .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of isosorbide mononitrate can change over time due to its stability and degradation. The compound is relatively stable, but its effectiveness may decrease with prolonged exposure to light and air . Long-term studies have shown that isosorbide mononitrate maintains its vasodilatory effects over extended periods, although tolerance may develop with continuous use . In vitro and in vivo studies have demonstrated that the compound can have sustained effects on cellular function, particularly in terms of reducing vascular resistance and improving blood flow .

Dosage Effects in Animal Models

The effects of isosorbide mononitrate vary with different dosages in animal models. At lower doses, the compound effectively reduces vascular resistance and improves myocardial oxygen supply without significant adverse effects . At higher doses, isosorbide mononitrate can cause hypotension and other toxic effects . Studies in dogs have shown that doses of 20 mg per dog significantly reduce S-T segment elevations, indicating a protective effect against myocardial ischemia . Higher doses do not necessarily enhance these effects and may lead to adverse outcomes .

Metabolic Pathways

Isosorbide mononitrate is metabolized primarily in the liver, where it undergoes denitration to form isosorbide . This metabolic pathway involves enzymes such as cytochrome P450, which facilitate the conversion of isosorbide mononitrate to its inactive metabolites . The compound follows dose-linear kinetics, meaning its pharmacokinetic profile remains consistent across different doses . The metabolic degradation of isosorbide mononitrate is slower compared to other nitrates, contributing to its longer duration of action .

Transport and Distribution

Isosorbide mononitrate is well-absorbed after oral administration and is widely distributed throughout the body . It has a high bioavailability of over 95%, with minimal protein binding . The compound is transported in the bloodstream and distributed to various tissues, including the heart and vascular smooth muscles . Its volume of distribution is approximately 0.62 liters per kilogram, indicating extensive tissue penetration . The systemic clearance of isosorbide mononitrate is primarily through hepatic metabolism .

Subcellular Localization

Within cells, isosorbide mononitrate is localized primarily in the cytoplasm, where it exerts its vasodilatory effects . The compound does not require specific targeting signals or post-translational modifications for its activity. Instead, it relies on its ability to release nitric oxide, which then diffuses to its target sites within the cell . The subcellular localization of isosorbide mononitrate ensures that it can effectively interact with guanylate cyclase and other proteins involved in nitric oxide signaling .

Métodos De Preparación

El mononitrato de isosorbida se puede sintetizar a través de varios métodos. Un enfoque común implica la deshidratación del sorbitol para obtener anhidrosorbitol, seguido de la protección con óxido acético en presencia de N,N-dimetilaminopiridina. El compuesto protegido se nitra luego utilizando un sistema de ácido nítrico/óxido acético/ácido acético, y la protección se elimina utilizando un sistema de carbonato de potasio-metanol . Otro método involucra el uso de un proceso de una sola olla donde el sorbitol se deshidrata y se cierra el anillo con ácido sulfúrico concentrado, seguido de reacciones de nitración y reducción .

Análisis De Reacciones Químicas

El mononitrato de isosorbida experimenta varias reacciones químicas, incluidas la nitración, la reducción y la acetilación. Los reactivos comunes utilizados en estas reacciones incluyen ácido nítrico, óxido acético y carbonato de potasio . Los principales productos formados a partir de estas reacciones son el this compound y sus derivados, que se utilizan en formulaciones farmacéuticas .

Comparación Con Compuestos Similares

El mononitrato de isosorbida se compara a menudo con otros nitratos como el dinitrato de isosorbida y la nitroglicerina. El this compound tiene una duración de acción más prolongada y un efecto clínico más predecible debido a su lento inicio de absorción y metabolismo . A diferencia de la nitroglicerina, que tiene una duración de acción muy corta, el this compound proporciona un alivio prolongado de la angina . El dinitrato de isosorbida, por otro lado, se metaboliza en this compound, lo que convierte a este último en el principal metabolito activo responsable de los efectos terapéuticos .

Compuestos Similares

- Dinitrato de isosorbida

- Nitroglicerina

- 2-Mononitrato de isosorbida

¿Hay algo más que le gustaría saber sobre el this compound?

Propiedades

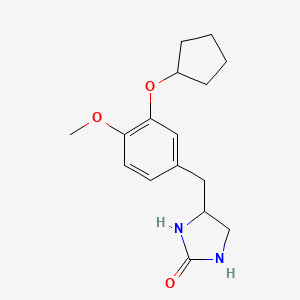

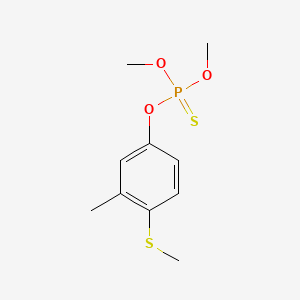

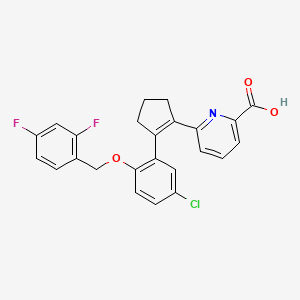

IUPAC Name |

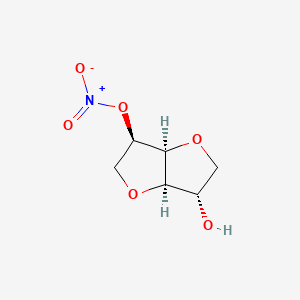

[(3S,3aR,6R,6aS)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO6/c8-3-1-11-6-4(13-7(9)10)2-12-5(3)6/h3-6,8H,1-2H2/t3-,4+,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWXYYJSYQOXTPL-SLPGGIOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2C(O1)C(CO2)O[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]2[C@H](O1)[C@@H](CO2)O[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO6 | |

| Record name | ISOSORBIDE-5-MONONITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19165 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023176 | |

| Record name | Isosorbide 5-mononitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isosorbide-5-mononitrate is a crystalline solid. It is very flammable and may be toxic by ingestion., Solid | |

| Record name | ISOSORBIDE-5-MONONITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19165 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isosorbide Mononitrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015155 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.70e+01 g/L | |

| Record name | Isosorbide Mononitrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015155 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Isosorbide mononitrate acts as a prodrug for nitric oxide (NO), which is a potent vasodilator gas that is released when the drug is metabolized. NO activates soluble guanylyl cyclase in vascular endothelial cells, which increases the intracellular concentrations of cyclic GMP (cGMP). cGMP activates cGMP-dependent protein kinases, such as protein kinase G and I, which activates the downstream intracellular cascades. The downstream cascade results in reduced intracellular concentrations of calcium, caused by processes including inhibition of IP3-mediated pathway, phosphorylation of big calcium-activated potassium channel leading to cell hyperpolarization and reduced calcium influx, and increased calcium efflux via the Ca2+-ATPase-pump. Reduced intracellular calcium concentrations lead to the dephosphorylation of myosin light chains and the relaxation of smooth muscle cells. | |

| Record name | Isosorbide mononitrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01020 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

16051-77-7 | |

| Record name | ISOSORBIDE-5-MONONITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19165 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isosorbide mononitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16051-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isosorbide mononitrate [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016051777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isosorbide mononitrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01020 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ISOSORBIDE MONONITRATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758619 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isosorbide 5-mononitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isosorbide mononitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.527 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOSORBIDE MONONITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LX1OH63030 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isosorbide Mononitrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015155 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

88 - 91 °C | |

| Record name | Isosorbide Mononitrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015155 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does isosorbide mononitrate exert its therapeutic effect?

A1: Isosorbide mononitrate is a nitric oxide donor. [, , , , , ] It primarily acts by dilating blood vessels, which leads to a reduction in blood pressure. [, , , ] This vasodilatory effect is mediated by the release of nitric oxide, which relaxes smooth muscle cells in the vessel walls. [, , , , ]

Q2: Does isosorbide mononitrate directly interact with a specific receptor?

A2: While isosorbide mononitrate itself doesn't bind to a specific receptor, its metabolite, nitric oxide, interacts with soluble guanylate cyclase. [, , ] This interaction triggers a cascade of intracellular events that ultimately lead to smooth muscle relaxation and vasodilation.

Q3: What is the molecular formula and weight of isosorbide mononitrate?

A3: The molecular formula of isosorbide mononitrate is C6H9NO6 and its molecular weight is 191.14 g/mol. []

Q4: Is there any information available on the spectroscopic characteristics of isosorbide mononitrate?

A4: The provided research papers primarily focus on the pharmaceutical and clinical aspects of isosorbide mononitrate. [1-24] Specific spectroscopic data, such as UV-Vis, IR, or NMR, is not discussed in these papers.

Q5: Has the compatibility of isosorbide mononitrate with other medications been studied?

A5: Yes, research indicates that isosorbide mononitrate injection is compatible with milrinone injection, and can be used in combination, although it's recommended to use the mixture within 24 hours after mixing. [] Further research suggests combining isosorbide mononitrate with metoprolol sustained-release tablets is more effective for preventing angina pectoris recurrence than using isosorbide mononitrate alone. []

Q6: Is there evidence of isosorbide mononitrate's stability under different conditions?

A6: Studies have explored the stability of isosorbide mononitrate in different formulations and conditions. One study highlights a hemihydrate form of isosorbide mononitrate with good stability and minimal moisture absorption even in high-humidity environments. [] Additionally, specific formulations of sustained-release tablets have demonstrated stability and reproducible drug release profiles. []

Q7: Are there efforts to improve the stability of isosorbide mononitrate formulations?

A7: Yes, research highlights the development of a micro-porous osmotic pump tablet formulation for isosorbide mononitrate. [] This formulation aims to deliver the drug at a constant rate, leading to stable blood concentrations and potentially reducing side effects and drug resistance.

Q8: How is isosorbide mononitrate absorbed and metabolized in the body?

A8: Isosorbide mononitrate is rapidly absorbed following oral administration. [, , ] It is metabolized in the liver, and its primary active metabolite is nitric oxide. [, , , , ]

Q9: Does the route of administration affect the pharmacokinetic profile of isosorbide mononitrate?

A10: Yes, research has explored different routes of administration for isosorbide mononitrate, including oral, intravenous, and nasal. [, , , ] As expected, the pharmacokinetic profiles differ depending on the route, with intravenous administration leading to faster onset of action but shorter duration compared to oral sustained-release formulations. [, , , , ]

Q10: What preclinical models have been used to study the effects of isosorbide mononitrate?

A11: Research utilizing a rat model of chronic mountain sickness (CMS) demonstrated the potential therapeutic benefit of isosorbide mononitrate. [] The study found that isosorbide mononitrate improved various indicators of CMS, including cardiac function and blood oxygen levels. [] Additionally, beagle dogs were used to evaluate the pharmacokinetics and bioavailability of a 5-isosorbide mononitrate nasal spray. []

Q11: What are the primary clinical applications of isosorbide mononitrate?

A12: Isosorbide mononitrate is primarily used for the treatment and prevention of angina pectoris. [, , , , , , , , , ] It is also being investigated for its potential in treating other conditions, such as heart failure with preserved ejection fraction and hypertension in hemodialysis patients. [, ]

Q12: Have clinical trials assessed the long-term efficacy of isosorbide mononitrate?

A13: While numerous studies demonstrate the short-term efficacy of isosorbide mononitrate in angina pectoris, long-term data is more limited. [, , ] Several large-scale studies are currently underway to evaluate the long-term effects of isosorbide mononitrate on morbidity and mortality in patients with angina and heart failure. []

Q13: What is the safety profile of isosorbide mononitrate?

A14: Isosorbide mononitrate is generally well-tolerated. [, , , ] The most common side effect is headache, which is often transient and can be managed with dosage adjustments. [, , , ]

Q14: What analytical techniques are commonly employed for the detection and quantification of isosorbide mononitrate?

A15: Several analytical methods have been utilized to determine the concentration of isosorbide mononitrate in various matrices. These include gas chromatography with electron capture detection (GC-ECD) and high-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry detection. [, , , , ]

Q15: What is the importance of validating analytical methods for drug analysis?

A16: Analytical method validation is crucial to ensure the accuracy, precision, and reliability of the data generated. [, , , , ] It involves establishing specific parameters like linearity, sensitivity, accuracy, precision, and stability of the analyte under specific conditions. This guarantees the method is suitable for its intended purpose and the results are reliable for decision-making.

Q16: Has the impact of isosorbide mononitrate on the autonomic nervous system been investigated?

A17: Yes, research suggests that isosorbide mononitrate can influence the autonomic nervous system by affecting the sinoatrial node pacemaker activity, potentially impacting heart rate variability. [] This effect has been observed in patients with stable angina, with and without hypertension. []

Q17: Is there research on alternative uses of isosorbide mononitrate outside of cardiology?

A18: While predominantly used in cardiology, some studies explore using isosorbide mononitrate for cervical ripening in pregnant women. [, , , ] Research suggests that it may have a role in inducing labor, particularly when combined with misoprostol, but further investigation is needed to determine optimal protocols and safety profiles. [, , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-2,6-Dimethyl-5-{4-[4-(Trifluoromethoxy)phenoxy]phenyl}pyridin-4-Ol](/img/structure/B1672545.png)

![(2R)-methyl-1-{3-[2-(3-pyridinyloxy)ethoxy]-2-pyrazinyl}piperazine](/img/structure/B1672550.png)